GABAC ρ1 Receptor Potency: TACA vs. Cis-Isomer CACA — A 158-Fold Difference in EC50
At human homomeric ρ1 GABAC receptors expressed in Xenopus oocytes, TACA exhibits an EC50 of 0.6 μM, making it a potent full agonist. In stark contrast, its cis-geometric isomer CACA displays an EC50 of 95 μM, representing a 158-fold reduction in apparent potency [1]. TACA achieves 95% maximal efficacy relative to GABA, whereas CACA reaches only 60% efficacy, classifying it as a partial agonist [1]. This demonstrates that the trans (extended) vs. cis (folded) conformational constraint imposed by the C2–C3 double bond is the sole molecular determinant of this profound pharmacological divergence.
| Evidence Dimension | Agonist potency (EC50) at human ρ1 GABAC receptors expressed in Xenopus oocytes |
|---|---|
| Target Compound Data | TACA EC50 = 0.6 μM; efficacy = 95% of GABA maximum |
| Comparator Or Baseline | CACA (cis-4-aminocrotonic acid) EC50 = 95 μM; efficacy = 60% of GABA maximum |
| Quantified Difference | 158-fold greater potency for TACA; 1.58-fold higher maximal efficacy |
| Conditions | Two-electrode voltage clamp electrophysiology on Xenopus laevis oocytes expressing human ρ1 homomeric receptors; data from concentration-response curves (n=5) |
Why This Matters
For researchers specifically activating GABAC ρ1 receptors, TACA provides potent full agonism required for robust channel gating studies, while CACA is unsuitable for experiments needing high receptor occupancy at low concentrations.
- [1] Naffaa, M.M., Absalom, N., Solomon, V.R., Chebib, M., Hibbs, D.E., & Hanrahan, J.R. (2016). Investigating the Role of Loop C Hydrophilic Residue 'T244' in the Binding Site of ρ1 GABAC Receptors via Site Mutation and Partial Agonism. PLoS ONE, 11(5), e0156618. View Source
